molecular formula C9H6BrClF3NO B7946833 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide

2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide

Cat. No.: B7946833
M. Wt: 316.50 g/mol
InChI Key: HDOOLRDUIWYBLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide is an organic compound with the molecular formula C9H6BrClF3NO. This compound is notable for its applications in various fields, including pharmaceuticals, agrochemicals, and dyestuffs . It is characterized by the presence of bromine, chlorine, and trifluoroethyl groups attached to a benzamide core, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and amidation processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl derivatives, while nucleophilic substitution can produce various substituted benzamides.

Mechanism of Action

The mechanism by which 2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide exerts its effects involves interactions with specific molecular targets. For instance, in pharmaceutical applications, it may inhibit enzymes or receptors involved in disease pathways. The trifluoroethyl group enhances its binding affinity and metabolic stability, making it a valuable scaffold for drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the trifluoroethyl group, makes it a versatile intermediate for synthesizing a wide range of compounds.

Properties

IUPAC Name

2-bromo-5-chloro-N-(2,2,2-trifluoroethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClF3NO/c10-7-2-1-5(11)3-6(7)8(16)15-4-9(12,13)14/h1-3H,4H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOOLRDUIWYBLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NCC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.